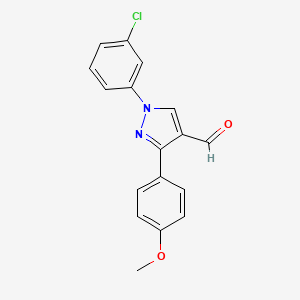

1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Description

1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a polysubstituted pyrazole derivative characterized by a 3-chlorophenyl group at position 1, a 4-methoxyphenyl group at position 3, and a carbaldehyde moiety at position 4 of the pyrazole ring. This compound serves as a versatile precursor in medicinal chemistry for synthesizing heterocyclic derivatives with diverse biological activities.

Key synthetic routes involve Claisen Schmidt condensation with α,β-unsaturated ketones (e.g., 2-acetylthiophene) to form chalcone derivatives , and reactions with thiosemicarbazide or thiourea to yield triazolethiones and pyrimidines, respectively . Its derivatives exhibit significant anti-inflammatory activity, with low ulcerogenicity compared to traditional NSAIDs like celecoxib, making it a promising scaffold for drug development .

Properties

CAS No. |

618098-67-2 |

|---|---|

Molecular Formula |

C17H13ClN2O2 |

Molecular Weight |

312.7 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde |

InChI |

InChI=1S/C17H13ClN2O2/c1-22-16-7-5-12(6-8-16)17-13(11-21)10-20(19-17)15-4-2-3-14(18)9-15/h2-11H,1H3 |

InChI Key |

NTBYMFYGYKKYLM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 3-chlorophenyl and 4-methoxyphenyl groups. This can be done using appropriate aryl halides and a base in a nucleophilic aromatic substitution reaction.

Formylation: The final step involves the introduction of the aldehyde group at the 4-position of the pyrazole ring. This can be achieved through a Vilsmeier-Haack reaction using DMF and POCl3.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products:

Oxidation: 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Reduction: 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-methanol

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carbaldehyde derivatives exhibit varied biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazole-4-carbaldehyde Derivatives

Key Findings

Anti-inflammatory Activity :

- The 3-chlorophenyl and 4-methoxyphenyl substituents in the target compound contribute to prostaglandin (PG) inhibition with minimal gastrointestinal toxicity (ulcer index < 5) . In contrast, nitro (4b) or lipophilic halogenated analogs (e.g., 20) lack reported anti-inflammatory data, suggesting the methoxy group’s electron-donating nature enhances safety profiles.

Antimicrobial Activity: 1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde shows superior activity against Gram-negative bacteria (P. aeruginosa) compared to the target compound, likely due to the 4-fluorophenyl group’s electronegativity and the isopropylbenzyl chain’s lipophilicity .

Anticancer Potential: Compound 5m, bearing a thiazolyl-coumarin hybrid substituent, demonstrates potent antiproliferative effects, highlighting the importance of extended aromatic systems for cancer cell targeting . The target compound’s simpler substituents may limit such activity.

Physicochemical Properties :

- The 4-methoxyphenyl group in the target compound improves aqueous solubility compared to halogenated analogs (e.g., 20), which may exhibit higher logP values due to multiple Cl/F substituents .

Structural Flexibility :

- Derivatives with rigid bicyclic groups (e.g., benzodioxin in 14) show reduced synthetic versatility, whereas the target compound’s methoxy and chloro substituents allow facile functionalization into pyrazolines, triazoles, and pyrimidines .

Q & A

Q. What synthetic methodologies are established for preparing 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde?

The compound can be synthesized via nucleophilic substitution of a halogenated pyrazole precursor (e.g., 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde) with a substituted phenol (e.g., 4-methoxyphenol) in the presence of a basic catalyst like KCO. This method is adapted from analogous pyrazole carbaldehyde syntheses, where the phenol acts as a nucleophile under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) . For structural analogs, yields typically range between 60–80%, though optimization may be required for this specific derivative.

Q. How is the molecular structure of this compound confirmed in academic research?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For related pyrazole carbaldehydes, crystallographic data (e.g., bond lengths, angles, and torsion angles) are reported to validate the positions of substituents like the 3-chlorophenyl and 4-methoxyphenyl groups . Complementary techniques include H/C NMR for functional group analysis and mass spectrometry (MS) to confirm molecular weight. For example, high-resolution MS (HRMS) can verify the molecular formula (e.g., CHClNO) .

Q. What safety protocols are recommended for handling this compound?

While direct safety data for this specific derivative are limited, structurally similar pyrazole carbaldehydes may pose hazards such as skin/eye irritation or respiratory sensitization. General precautions include using personal protective equipment (PPE), working in a fume hood, and adhering to GHS classifications for chlorinated and aromatic compounds. Refer to safety data sheets (SDS) of analogs (e.g., 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid) for guidance on storage, disposal, and emergency measures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Key variables include:

- Catalyst selection : Replace KCO with stronger bases (e.g., CsCO) to enhance nucleophilicity in sterically hindered reactions .

- Solvent effects : Test polar aprotic solvents (DMF, DMSO) versus protic solvents (ethanol) to balance reactivity and solubility.

- Temperature control : Elevated temperatures (80–100°C) may accelerate substitution but could promote side reactions (e.g., oxidation of the aldehyde group).

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate the product .

Q. What contradictory findings exist in the biological activity data of structurally similar pyrazole derivatives?

Pyrazole analogs exhibit diverse biological activities (e.g., antibacterial, anticancer), but results often vary due to substituent effects. For instance:

- Antimicrobial activity : A 4-methoxyphenyl group may enhance Gram-positive bacterial inhibition but reduce efficacy against Gram-negative strains compared to halogenated derivatives .

- Antioxidant vs. cytotoxic effects : Electron-donating groups (e.g., methoxy) can improve radical scavenging but may lower cytotoxicity in cancer cell lines, highlighting the need for structure-activity relationship (SAR) studies .

Q. What analytical challenges arise in characterizing this compound, and how are they addressed?

- Isomerism : The 1H-pyrazole regioisomerism (N1 vs. N2 substitution) requires careful NMR analysis. NOESY or COSY experiments can distinguish between isomers based on coupling patterns .

- Aldehyde reactivity : The carbaldehyde group is prone to oxidation; stabilize it by conducting reactions under inert atmospheres (N/Ar) and using fresh solvents .

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended to quantify impurities, especially for pharmacological studies .

Q. How can computational modeling support the study of this compound’s reactivity or bioactivity?

- Density Functional Theory (DFT) : Predict molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites for further functionalization .

- Molecular docking : Simulate interactions with biological targets (e.g., carbonic anhydrase IX) using crystal structures from databases like PDB. For example, trifluoromethyl-substituted pyrazoles show affinity for enzyme active sites .

- ADMET profiling : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) early in drug discovery pipelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.